Application Summary: ESI-09 is known to target the cAMP-binding domain of EPAC/cAMP-GEF and inhibit cAMP-dependent EPAC GEF activity .
Methods of Application: The compound is used in vitro to assess the inhibition of EPAC1 and EPAC2, which are exchange proteins directly activated by cAMP. It is applied in varying concentrations to determine the IC50 values against these proteins .
Results and Outcomes: ESI-09 has shown to inhibit EPAC1 and EPAC2 with IC50 values of 3.2 and 1.4 µM, respectively. It exhibits selectivity for EPAC over PKA, making it a valuable tool for studying cAMP-mediated signaling pathways .
Application Summary: In pharmacology, ESI-09 serves as a selective EPAC inhibitor, providing insights into the role of EPACs in various pathologies .
Methods of Application: Pharmacological studies involve administering ESI-09 to cell cultures or animal models to observe the effects on EPAC-mediated processes .
Results and Outcomes: Research has demonstrated that ESI-09 can recapitulate the genetic phenotypes of EPAC knockout mice when applied in vivo, confirming its role as an EPAC-specific antagonist .
Application Summary: ESI-09 is utilized in molecular biology to study the intracellular effects of the second messenger cAMP .
Methods of Application: Molecular biologists use ESI-09 to inhibit EPAC activity in various assays, allowing for the exploration of cAMP’s role in cellular processes .
Results and Outcomes: Studies have shown that ESI-09 induces residue-dependent chemical shift changes in NMR data, supporting its specificity as an EPAC inhibitor .
Methods of Application: Clinical research applications would likely involve the use of ESI-09 in preclinical studies to evaluate its potential as a therapeutic agent .
Results and Outcomes: The compound’s ability to selectively inhibit EPACs suggests potential for the development of new treatments for diseases where EPACs are implicated .
Application Summary: In neuroscience, ESI-09 helps in studying the role of EPACs in neural functions and disorders .
Methods of Application: Neuroscientists apply ESI-09 to neural cell lines or brain tissue to investigate the effects on neural signaling pathways .
Results and Outcomes: Research indicates that ESI-09 can inhibit EPAC-mediated Akt phosphorylation in neural cells, which is significant for understanding neural cell signaling .
Application Summary: ESI-09’s ability to modulate EPAC activity is of interest in biotechnological applications, such as drug screening and development .
Methods of Application: Biotechnologists use ESI-09 in high-throughput screening assays to identify new compounds that can modulate EPAC activity .
Results and Outcomes: The specificity and potency of ESI-09 make it a valuable tool for screening potential drugs that target the cAMP signaling pathway .
Application Summary: ESI-09 has been explored for its potential in cancer research due to its ability to inhibit EPACs, which are involved in cancer cell proliferation and survival .
Methods of Application: Cancer researchers apply ESI-09 to various cancer cell lines to study its effects on cell growth, apoptosis, and other cellular behaviors influenced by EPAC signaling .
Results and Outcomes: Studies have shown that ESI-09 can reduce cancer cell viability and induce apoptosis in certain cancer cell lines, suggesting a potential therapeutic role for EPAC inhibitors in cancer treatment .
Application Summary: In cardiology, ESI-09 is used to investigate the role of EPACs in cardiac function and pathology .
Methods of Application: ESI-09 is administered to animal models to observe its effects on heart rate, myocardial contractility, and response to cardiac stress .
Results and Outcomes: Research indicates that ESI-09 can modulate cardiac EPAC activity, affecting heart function and potentially offering insights into new treatments for heart diseases .
Application Summary: ESI-09’s inhibition of EPACs has implications for the study of hormone secretion and action in endocrinology .
Methods of Application: Endocrinologists use ESI-09 to assess the impact of EPAC inhibition on hormone release from endocrine cells .
Results and Outcomes: The compound has been shown to affect insulin secretion in pancreatic beta cells, which is crucial for understanding and treating diabetes .
Application Summary: ESI-09 is relevant in immunology for studying the cAMP-mediated regulation of immune responses .
Methods of Application: Immunologists apply ESI-09 to immune cells to investigate its effects on cell signaling pathways that control inflammation and immunity .
Results and Outcomes: Findings suggest that ESI-09 can influence immune cell function, which may have implications for the development of immunomodulatory therapies .
Application Summary: In gastroenterology, ESI-09 helps in understanding gastrointestinal motility and disorders related to EPAC signaling .
Methods of Application: Researchers use ESI-09 to study its effects on smooth muscle cells and neurons within the gastrointestinal tract .
Results and Outcomes: ESI-09 has been found to alter gastrointestinal motility in experimental models, providing insights into potential treatments for motility disorders .
Application Summary: ESI-09 is used in renal physiology to explore the role of EPACs in kidney function and blood pressure regulation .
Methods of Application: The compound is applied to kidney cell cultures or animal models to study its effects on renal blood flow and filtration .
Results and Outcomes: Research has demonstrated that ESI-09 can affect kidney cell signaling and function, which may be relevant for treating hypertension and kidney diseases .
Application Summary: ESI-09 has been studied for its synergistic effects with lithium in suppressing pancreatic cancer cell proliferation and survival .
Methods of Application: The study involved treating pancreatic cancer cell lines PANC-1 and MiaPaCa-2 with a combination of lithium and ESI-09. Cell viability was measured after 48 hours of incubation with different doses of both compounds .
Results and Outcomes: The results showed that lithium and ESI-09 synergistically inhibit pancreatic cancer cell growth and survival.
Application Summary: ESI-09’s therapeutic window has been characterized to ensure its specificity as an EPAC inhibitor and to avoid non-specific protein denaturation .
Methods of Application: Biochemical and pharmacological characterizations, along with structure-activity relationship (SAR) analysis, were conducted to determine the effective concentrations of ESI-09 that inhibit EPAC activity without causing protein destabilization .
Results and Outcomes: This was supported by NMR data showing residue-dependent chemical shift changes at low concentrations .
ESI-09 is a novel compound identified as a selective antagonist of the Exchange Protein directly Activated by Cyclic Adenosine Monophosphate (EPAC) proteins, specifically EPAC1 and EPAC2. It was discovered through high-throughput screening of chemical libraries and has shown significant potential in modulating cellular signaling pathways influenced by cyclic adenosine monophosphate. ESI-09 has a unique chemical structure characterized by a 3-chlorophenyl moiety, which is crucial for its biological activity .
ESI-09 primarily functions by inhibiting the guanine nucleotide exchange factor activity of EPAC proteins. The compound exhibits dose-dependent inhibition with apparent half-maximal inhibitory concentration (IC50) values significantly below the concentrations typically used in pharmacological applications. For instance, ESI-09 shows an IC50 of approximately 10.8 µM against EPAC1 and 2.4 µM against EPAC2 .
The compound's interaction with EPAC proteins does not lead to significant destabilization or denaturation of these proteins at pharmacologically effective concentrations, as evidenced by nuclear magnetic resonance data that indicate specific residue-dependent chemical shift changes without loss of structural integrity .
ESI-09 has demonstrated various biological activities, particularly in the context of pancreatic beta-cell function and cancer cell migration. It inhibits Akt phosphorylation, which is critical for insulin secretion in pancreatic beta cells, thereby suggesting its potential role in diabetes management . Furthermore, ESI-09 has been shown to block the migration of cancer cell lines such as AsPC-1 and PANC-1, indicating its potential utility in cancer therapy .
The synthesis of ESI-09 involves efficient methodologies that yield high purity and yield. A notable approach includes a one-pot synthesis protocol for an isoxazole synthon, which is integral to the compound's structure. The synthesis process has been optimized to ensure reliability and reproducibility, making it feasible for broader applications in research and development .
Due to its specific inhibitory action on EPAC proteins, ESI-09 holds promise in several therapeutic areas:
These applications highlight ESI-09's versatility as a research tool and potential therapeutic agent.
Interaction studies have confirmed that ESI-09 selectively binds to EPAC proteins without significantly affecting other cellular pathways. This specificity is crucial for minimizing side effects in therapeutic contexts. The compound's hydrophobic nature contributes to its solubility challenges but also enhances its binding affinity to target proteins .
Several compounds share structural or functional similarities with ESI-09. These include:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
HJC0726 | EPAC antagonist | Higher potency than ESI-09 against EPAC2 |
8-NBD-cAMP | cAMP analogue | Serves as a fluorescent probe for cAMP signaling |
CE3F4 | EPAC antagonist | Different binding profile compared to ESI-09 |
ESI-09 stands out due to its selective action on both EPAC1 and EPAC2 while maintaining low toxicity levels at effective concentrations. Its unique structural elements allow for specific interactions that are not observed with other similar compounds, making it an important candidate for further research in pharmacology and drug development .